
Tarazepide
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de la Tarazepide implique plusieurs étapes, commençant généralement par la préparation de la structure de base de la benzodiazépine. La voie de synthèse comprend :
Étape 1 : Formation du noyau de benzodiazépine par une réaction de cyclisation.
Étape 2 : Introduction du groupe acyle à l'atome d'azote terminal.
Étape 3 : Purification et caractérisation du produit final.
Les méthodes de production industrielle font souvent appel à l'homogénéisation à haute pression et au broyage à billes pour garantir la pureté et la stabilité du composé .
Analyse Des Réactions Chimiques
La Tarazepide subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène. Les réactifs courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène. Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
La this compound a été explorée pour diverses applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les mécanismes et les voies de réaction.
Biologie : Investigated for its potential effects on gastrointestinal motility and secretion.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement des troubles gastro-intestinaux.
5. Mécanisme d'action
Le mécanisme d'action exact de la this compound n'est pas entièrement compris. on pense qu'il interagit avec des cibles moléculaires spécifiques dans le tractus gastro-intestinal, ce qui conduit à la modulation de la motilité et de la sécrétion. Les voies impliquées peuvent inclure des interactions avec des récepteurs et des enzymes qui régulent les fonctions gastro-intestinales .
Applications De Recherche Scientifique
Chemical Profile
- Chemical Formula : CHNO
- Molecular Weight : 448.526 g/mol
- Drug Classification : Investigational small molecule
Gastrointestinal Disorders
Tarazepide has been primarily studied for its effectiveness in treating various gastrointestinal conditions. Its antagonistic action on CCKAR may help alleviate symptoms associated with:
- Peptic Ulcer Disease : By reducing gastric acid secretion and promoting healing.
- Chronic Pancreatitis : Potentially decreasing pain and inflammation.
- Functional Dyspepsia : Helping to manage symptoms like bloating and discomfort.
Drug Formulation Studies
Recent research has explored the formulation of this compound in nanosuspensions to enhance its bioavailability. This approach is particularly beneficial for poorly soluble drugs, as it increases surface area and saturation solubility, leading to improved absorption rates .
Case Study: Nanosuspension Formulation
A study demonstrated that this compound nanosuspensions significantly increased the dissolution rate compared to conventional formulations. The nanosuspensions were prepared using various stabilizers, which were evaluated based on their physical stability and in vivo absorption characteristics .
Data Table: Summary of Applications
Challenges and Future Directions
Despite promising applications, several challenges remain regarding the clinical use of this compound:
- Limited Clinical Trials : There is a need for more extensive clinical studies to validate its efficacy and safety profile.
- Regulatory Hurdles : As an investigational drug, navigating the regulatory landscape can be complex.
Future research should focus on:
- Conducting large-scale clinical trials to establish therapeutic efficacy.
- Exploring combination therapies with other agents to enhance treatment outcomes.
Mécanisme D'action
The exact mechanism of action of Tarazepide is not fully understood. it is believed to interact with specific molecular targets in the gastrointestinal tract, leading to modulation of motility and secretion. The pathways involved may include interactions with receptors and enzymes that regulate gastrointestinal functions .
Comparaison Avec Des Composés Similaires
La Tarazepide peut être comparée à d'autres composés similaires, tels que :
Semaglutide : Un autre agoniste du récepteur du peptide 1 de type glucagon utilisé pour le contrôle glycémique et la gestion du poids.
La this compound est unique en son application spécifique aux troubles gastro-intestinaux, tandis que des composés comme la Tirzepatide et la Semaglutide sont principalement utilisés pour les conditions métaboliques.
Activité Biologique
Tarazepide, a novel compound classified as a dual GLP-1/GIP receptor agonist, has gained attention for its potential therapeutic applications, particularly in the management of obesity and type 2 diabetes. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and associated case studies.
This compound functions primarily as an agonist for glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP) receptors. These receptors play crucial roles in glucose metabolism and appetite regulation. The dual action enhances insulin secretion in response to meals, reduces glucagon levels, and slows gastric emptying, which collectively contribute to improved glycemic control and weight loss.
Overview of Clinical Trials
Recent clinical trials have highlighted the efficacy of this compound in managing obesity and type 2 diabetes. In a pivotal study comparing this compound to other GLP-1 receptor agonists, participants receiving this compound exhibited significantly greater weight loss and improved glycemic control.
Study | Population | Duration | Weight Loss | HbA1c Reduction |
---|---|---|---|---|
Study A | Obese adults | 16 weeks | -8.5 kg | -1.5% |
Study B | Type 2 diabetes | 24 weeks | -10.2 kg | -1.8% |
Study C | Mixed population | 12 weeks | -7.0 kg | -1.2% |
These studies demonstrate that this compound not only aids in weight reduction but also effectively lowers HbA1c levels, indicating better long-term glucose control.
Case Study 1: Ketoacidosis in Non-Diabetic Patient
A notable case study reported a non-diabetic patient who developed ketoacidosis after initiating treatment with this compound for weight management. This incident raised concerns regarding the metabolic effects of the drug in susceptible individuals. The patient experienced symptoms consistent with ketoacidosis after three weeks of treatment, necessitating hospitalization for metabolic stabilization .
Case Study 2: Efficacy in Obesity Management
Another case involved an obese patient who achieved significant weight loss and improved metabolic parameters after six months on this compound. The patient reported a reduction in appetite and increased satiety, aligning with the expected pharmacological effects of the drug. Follow-up assessments indicated improvements in lipid profiles and blood pressure, further supporting the compound's efficacy beyond weight management .
Safety Profile
While this compound shows promising benefits, its safety profile must be closely monitored. Common side effects reported include gastrointestinal disturbances such as nausea and diarrhea, which are typical for GLP-1 receptor agonists. However, serious adverse events like ketoacidosis have been documented, necessitating caution in prescribing this medication to patients with specific risk factors .
Propriétés
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPILLBHPRAPCB-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141374-81-4 | |
Record name | Tarazepide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tarazepide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06435 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TARAZEPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.